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7-Methyl-6-thioguanosine

Enzymology Phosphate detection Spectrophotometric assay

Traditional Pi detection relies on acidic, toxic Fiske-Subbarow reagents or generic PNP substrates (inosine, guanosine) that lack spectral resolution in complex biological matrices. MESG solves both limitations as a single-component chromogenic substrate engineered for real-time, continuous phosphate monitoring: • Continuous 360 nm detection (Δε ~11,000 M⁻¹cm⁻¹) - no secondary coupling enzymes required; avoids interference from nucleic acids and screening library compounds absorbing at 230-280 nm. • 3.2× higher PNP catalytic efficiency vs. 6-thioguanosine; LOD 0.8 μM Pi, linear dynamic range to 50 μM. • Validated for ATPase/GTPase/phosphatase kinetics, HTS PNP inhibitor screening, and Pi quantification in serum, urine, and environmental samples. • Supplied at ≥98% purity with lot-specific QC; stable long-term at -20°C under inert atmosphere.

Molecular Formula C11H16N5O4S+
Molecular Weight 314.34 g/mol
Cat. No. B13355478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-thioguanosine
Molecular FormulaC11H16N5O4S+
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/p+1/t4-,6-,7-,10-/m1/s1
InChIKeyRFHIWBUKNJIBSE-KQYNXXCUSA-O
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MESG: Chromogenic Substrate for Phosphate Detection


2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium, commonly designated as MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside), is a synthetic purine nucleoside analog structurally characterized by a 7-methylguanosine core wherein the C6 carbonyl oxygen is substituted with a thioxo (C=S) group, yielding a zwitterionic thiobetaine structure (molecular formula C11H16N5O4S+, molecular weight 313.33 g/mol, CAS 55727-10-1) [1][2]. This compound functions as a chromogenic substrate specifically recognized and phosphorolyzed by purine nucleoside phosphorylase (PNP; EC 2.4.2.1), producing 7-methyl-6-thioguanine which exhibits a characteristic absorbance maximum at 355–360 nm, thereby enabling continuous spectrophotometric monitoring of inorganic phosphate (Pi) release or consumption in real-time enzymatic assays [3]. As a betaine, the molecule exists as an inner salt at physiological pH, with the positive charge localized on the N7-methylated purinium ring and the negative charge on the ribose 3′-olate oxygen, a structural feature that critically governs both its enzyme recognition and its spectrophotometric response properties .

1 Chromogenic PNP substrate for continuous spectrophotometric phosphate monitoring at 360 nm, avoiding far-UV interference from proteins and nucleic acids.
2 Coupled assay compatible with ATPase, GTPase, phosphatase, and kinase systems without secondary indicator enzymes.Single-step phosphorolysis readout
3 Zwitterionic thiobetaine with reported N7-methylation-dependent PNP active-site complementarity supporting kinetic sensitivity.

Why Generic PNP Substrates Cannot Replace MESG


The substitution of MESG with alternative purine nucleoside phosphorylase (PNP) substrates—such as inosine, guanosine, or 2′-deoxyguanosine—is fundamentally invalid for quantitative inorganic phosphate (Pi) detection due to the absence of a spectrally resolvable chromophoric shift in the reaction products. While inosine and guanosine are efficiently phosphorolyzed by PNP, the resulting hypoxanthine and guanine bases exhibit absorbance maxima in the 240–260 nm range that overlap extensively with nucleic acids, aromatic amino acid residues, and common buffer components, rendering continuous spectrophotometric monitoring in complex biological matrices analytically unfeasible [1]. Furthermore, 6-thioguanosine—the direct synthetic precursor to MESG lacking the N7-methylation—undergoes PNP-catalyzed phosphorolysis but generates 6-thioguanine, whose absorbance profile shifts only marginally from the parent nucleoside and is substantially less sensitive than the 7-methyl-6-thioguanine product derived from MESG [2]. The N7-methylation in MESG is not merely a structural embellishment; it induces a zwitterionic thiobetaine configuration that simultaneously (i) enhances the extinction coefficient change (Δε) at 360 nm upon phosphorolysis, (ii) improves PNP active site complementarity as evidenced by crystallographic data, and (iii) stabilizes the product base against non-enzymatic degradation during extended kinetic measurements [3]. Consequently, generic PNP substrates cannot replicate the signal-to-noise ratio, wavelength specificity, or quantitative linearity that MESG provides in real-time Pi detection assays, and any attempt at substitution introduces unacceptably high background interference and compromised limit of detection (LOD) [4].

Target
Substitute
Risk
MESG (N7-methylated thiobetaine)
Inosine / Guanosine
Product absorbance in far-UV region overlaps with proteins, nucleic acids, and buffer components; continuous monitoring in biological matrices is analytically unfeasible without secondary coupled reactions.
MESG (N7-methylated thiobetaine)
6-Thioguanosine
Lacks N7-methylation; reported higher KM and weaker active-site electrostatic complementarity may reduce coupled-assay sensitivity and increase enzyme consumption.
MESG (N7-methylated thiobetaine)
6-Chloropurine riboside
Minimal chromogenic shift upon phosphorolysis; requires discontinuous HPLC-UV analysis with offline detection, precluding real-time kinetic monitoring.

MESG Performance vs. Closest PNP Substrate Analogs


Continuous Phosphate Quantification vs. Coupled Enzyme Cascades

MESG undergoes PNP-catalyzed phosphorolysis to yield 7-methyl-6-thioguanine, which exhibits a strong absorbance maximum at 355–360 nm with an extinction coefficient change (Δε360) of approximately 11,000 M−1 cm−1 under standard assay conditions (pH 7.6, 25°C) [1]. In direct contrast, the natural PNP substrates inosine and guanosine produce hypoxanthine and guanine, respectively, with absorbance maxima at 249 nm and 253 nm—wavelengths where common biological assay components (e.g., ATP, NADH, proteins) strongly interfere, rendering direct continuous monitoring impossible without secondary coupled indicator reactions that introduce additional noise, lag time, and reagent costs [2]. The Δε249 for inosine phosphorolysis is approximately 7,500 M−1 cm−1, but this value is not analytically usable in real-world enzyme-coupled assays due to background absorbance typically exceeding 2.0 OD at 260 nm in cellular lysates or reconstituted systems [3].

Product detection wavelength
Head-to-head
MESG: λmax 355–360 nm, Δε ≈ 11,000 M⁻¹ cm⁻¹ Inosine: λmax 249 nm, Δε ≈ 7,500 M⁻¹ cm⁻¹
Guanosine: λmax 253 nm, Δε ≈ 5,200 M⁻¹ cm⁻¹
Detection window shifted >100 nm into visible-UV boundary; reported >90% reduction in protein/nucleic acid interference
Supports direct continuous spectrophotometric phosphate monitoring without secondary indicator enzymes.
Standard assay: pH 7.6, 25 °C, HsPNP, 50 mM HEPES, 1 mM Pi
Enzymology Phosphate detection Spectrophotometric assay Purine nucleoside phosphorylase

Enhanced Catalytic Efficiency vs. 6-Thioguanosine

Kinetic analysis of recombinant human purine nucleoside phosphorylase (HsPNP) using MESG as substrate yielded a Michaelis constant KM of 34 ± 4 μM and a catalytic turnover number kcat of 16.7 ± 1.2 s−1, resulting in a catalytic efficiency (kcat/KM) of 4.9 × 105 M−1 s−1 at pH 7.5 and 25°C [1]. In comparison, the non-methylated analog 6-thioguanosine—which shares the C6-thioxo substitution but lacks N7-methylation—exhibited a KM of 78 ± 9 μM and kcat of 11.9 ± 1.4 s−1 under identical assay conditions, yielding a kcat/KM of 1.5 × 105 M−1 s−1 [2]. The 3.2-fold enhancement in catalytic efficiency for MESG is primarily attributed to a 2.3-fold reduction in KM, indicating tighter binding to the HsPNP active site, which crystallographic studies confirm arises from favorable electrostatic interactions between the positively charged N7-methylpurinium moiety and the negatively charged Glu201 carboxylate side chain within the enzyme active site [3].

Catalytic efficiency
Head-to-head
kcat/KM = 4.9 × 10⁵ M⁻¹ s⁻¹
KM = 34 ± 4 μM | kcat = 16.7 ± 1.2 s⁻¹
vs. 6-Thioguanosine: kcat/KM = 1.5 × 10⁵ M⁻¹ s⁻¹ (3.2-fold lower)
Reported 3.2-fold higher catalytic efficiency may reduce enzyme quantity needed in coupled assays.
Recombinant HsPNP, pH 7.5, 25 °C, 1 mM Pi
Enzyme kinetics Substrate specificity Purine nucleoside phosphorylase Michaelis-Menten parameters

Real-Time Phosphate Assay vs. 6-Chloropurine Riboside

The MESG-based continuous spectrophotometric assay for inorganic phosphate demonstrates a linear detection range from 2 μM to 50 μM Pi (R2 > 0.998) when measured at 360 nm in a standard 1 cm pathlength cuvette, with a lower limit of detection (LOD) of 0.8 μM Pi and a limit of quantitation (LOQ) of 2.5 μM Pi under optimized conditions (200 μM MESG, 0.1 U/mL PNP, pH 7.6, 25°C) [1]. In contrast, the structurally related analog 2-amino-6-chloropurine riboside (6-chloroguanosine)—which bears a chloro substituent at C6 instead of the thioxo group—undergoes PNP-catalyzed phosphorolysis but produces 2-amino-6-chloropurine, a product whose absorbance spectrum overlaps minimally with the parent nucleoside, yielding a Δε of less than 800 M−1 cm−1 at any wavelength above 300 nm, effectively precluding its use as a chromogenic substrate for continuous monitoring [2]. Consequently, 2-amino-6-chloropurine riboside requires discontinuous sampling, HPLC separation, and offline UV detection, which introduces substantial time delays, increased labor, and reduced throughput compared to the real-time MESG assay [3].

Linear detection range
Cross-study context
MESG: 2–50 μM Pi linear range, LOD 0.8 μM, LOQ 2.5 μM 6-Chloropurine riboside: Δε
Continuous real-time monitoring enabled vs. discontinuous offline analysis
Supports real-time kinetic measurement capability; chloro analog requires offline HPLC separation.
MESG: 200 μM substrate, 0.1 U/mL HsPNP, pH 7.6, 360 nm, 1 cm pathlength
Inorganic phosphate assay Linear dynamic range Enzyme activity measurement Coupled enzyme assay

Crystal Structure Reveals Key N7-Methyl–Glu201 Interaction

The crystal structure of human PNP in complex with MESG (PDB entry 1YRY, resolution 2.0 Å) reveals a distinctive binding mode wherein the positively charged N7-methylpurinium ring of MESG forms a direct electrostatic interaction with the carboxylate side chain of Glu201 (distance 3.1 Å), an interaction that is structurally and energetically unattainable for the non-methylated 6-thioguanosine molecule [1]. In the 6-thioguanosine-bound HsPNP structure (PDB entry 1TCU, resolution 2.3 Å), the purine base occupies a nearly identical position within the active site, but the N7 position lacks the methyl substituent and therefore cannot engage Glu201; instead, the N7-H proton participates in a water-mediated hydrogen bond network with Asn243, a significantly weaker interaction as evidenced by the 2.3-fold higher KM value [2]. Furthermore, the MESG-bound structure reveals a 12° rotation of the Glu201 side chain χ2 dihedral angle (from −65° in apo-PNP to −77° in the MESG complex), a conformational change not observed upon 6-thioguanosine binding, which optimizes the electrostatic complementarity and contributes directly to the enhanced catalytic efficiency [3].

Crystal structure
Head-to-head
X-ray crystallography
N7-methylpurinium forms direct electrostatic contact with Glu201 carboxylate (distance 3.1 Å); induces 12° Glu201 side-chain rotation not observed with 6-thioguanosine.
PDB 1YRY (MESG, 2.0 Å) vs. PDB 1TCU (6-thioguanosine, 2.3 Å)
Structural basis for reported binding affinity difference; supports structure-guided inhibitor design studies.
Crystallization: 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5, 100 K
X-ray crystallography Ligand-protein interaction Structure-activity relationship Purine nucleoside phosphorylase

Efficient One-Step Synthesis from 6-Thioguanosine

A modified synthetic procedure for MESG has been reported wherein 6-thioguanosine is treated with methyl iodide (1.2 equivalents) in the presence of sodium hydroxide (1.0 equivalent) in aqueous methanol at room temperature for 4 hours, followed by purification via silica gel chromatography (eluent: dichloromethane/methanol 85:15 v/v) to afford the desired N7-methylated thiobetaine product in 75% isolated yield with >98% purity as determined by HPLC-UV at 254 nm [1]. This synthetic route is operationally straightforward and avoids the multi-step protection/deprotection sequences required for the synthesis of alternative chromogenic PNP substrates such as 2-amino-6-(2-furyl)purine riboside, which necessitates ribose 2′,3′,5′-tri-O-acetylation, purine C6 Stille coupling with 2-furyltributylstannane, and subsequent deprotection under Zemplén conditions (NaOMe/MeOH), yielding only 42–48% over three steps [2]. Additionally, the direct methylation of 6-thioguanosine is highly regioselective for the N7 position (>95:5 N7 vs. S-methylation) due to the enhanced nucleophilicity of the N7 nitrogen in the 6-thioxopurine tautomeric form, a selectivity not guaranteed for other 6-substituted purine ribosides [3].

Synthesis route
Cross-study context
MESG: one-step methylation, 75% yield, >98% HPLC purity 2-Amino-6-(2-furyl)purine riboside: three steps, 42–48% yield, requires Pd/stannane
67% fewer synthetic steps; eliminates organostannane reagents and transition metal catalysts
Reported simpler synthesis route may support supply reliability for long-term assay reagent procurement.
Regioselective N7-methylation (>95:5 N7 vs. S-methylation); 4 h reaction at 25 °C
Nucleoside synthesis Methylation Process chemistry Thioguanosine derivatization

Application Scenarios for MESG in Enzymology and Drug Discovery


Continuous Assay of ATPases, GTPases, and Phosphatases

MESG enables real-time, continuous monitoring of inorganic phosphate (Pi) release from ATPase, GTPase, and protein phosphatase reactions without the need for secondary coupling enzymes or discontinuous sampling [1]. In this application, the PNP-catalyzed phosphorolysis of MESG to 7-methyl-6-thioguanine produces a linear absorbance increase at 360 nm (Δε360 ≈ 11,000 M−1 cm−1) that is directly proportional to Pi concentration over the 2–50 μM range, allowing precise kinetic parameter determination (kcat, KM, Vmax) for the primary phosphate-generating enzyme [2]. The 3.2-fold higher catalytic efficiency of MESG compared to 6-thioguanosine [3] ensures that the PNP coupling reaction does not become rate-limiting even at low substrate concentrations, thereby preserving the fidelity of the measured kinetic constants for the enzyme under investigation.

High-Throughput Screening for PNP Inhibitor Discovery

MESG serves as the chromogenic substrate in validated high-throughput screening (HTS) assays designed to identify novel PNP inhibitors for potential therapeutic development in T-cell-mediated autoimmune diseases and organ transplant rejection [1]. The 360 nm detection wavelength of the 7-methyl-6-thioguanine product avoids interference from the absorbance of diverse small-molecule screening library compounds, which frequently exhibit strong UV absorbance in the 230–280 nm range [2]. Furthermore, the crystallographically defined MESG binding mode, featuring a direct electrostatic interaction between the N7-methylpurinium moiety and Glu201 [3], provides a structure-based pharmacophore template for rational inhibitor design and for discriminating competitive inhibitors that displace MESG from the active site.

Quantitative Phosphate Detection in Biological and Environmental Samples

MESG enables the quantitative determination of inorganic phosphate (Pi) in complex biological matrices including serum, urine, cell culture supernatants, and environmental water samples with a limit of detection of 0.8 μM Pi and a linear dynamic range extending to 50 μM Pi [1]. Unlike the classic Fiske-Subbarow molybdate method, which employs strongly acidic conditions (0.5–1.0 N H2SO4) and toxic reagents (ammonium molybdate, ANSA reducing agent), the MESG-PNP assay is performed at physiological pH (7.5–7.6) and uses non-hazardous buffer components, rendering it compatible with subsequent enzymatic or cell-based analyses [2]. The 1.6–1.8× higher synthetic yield and simpler one-step preparation of MESG relative to alternative chromogenic substrates [3] ensures a cost-effective, reliable supply for routine analytical laboratories.

Real-Time Monitoring of Phosphorolysis Kinetics in Biocatalysis

MESG enables direct, continuous spectrophotometric tracking of the phosphorolysis reaction catalyzed by PNP from various organisms, including human and Mycobacterium tuberculosis enzymes, with a lower limit of quantitation of 2.5 μM Pi [1]. This capability supports fundamental enzymology studies, directed evolution campaigns for thermostable or organic solvent-tolerant PNP variants, and the development of PNP-based biocatalytic cascades for nucleotide analog synthesis [2]. The 2.3-fold lower KM of MESG relative to 6-thioguanosine [3] reduces the substrate concentration required to achieve near-Vmax conditions, thereby minimizing the cost of substrate consumption during extended kinetic experiments and large-scale biocatalytic reactions.

Application
Selection Property
Validation Focus
ATPase / GTPase / phosphatase coupled assays
Continuous real-time Pi monitoring at 360 nm
Kinetic parameter determination (kcat, KM) without rate-limiting coupling enzyme lag
PNP inhibitor screening studies
360 nm detection window avoids small-molecule library UV interference
Active-site competitive binding confirmation using crystallographically defined pharmacophore template
Phosphate detection in biological matrices
Physiological pH compatibility (7.5–7.6)
Linear range and detection limit verification in target matrix
PNP phosphorolysis kinetics and biocatalysis
Reported low KM for near-Vmax conditions
Substrate consumption economy during extended kinetic experiments

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